N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 3,4-dimethoxyphenethyl group at the N2 position. Oxalamides are broadly explored for diverse applications, including flavor enhancement (e.g., umami agonists), antiviral agents, and enzyme inhibitors, depending on substituent modifications .
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWIPNAYZXZKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the 3,4-dimethoxyphenethyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Oxalamide Derivatives
Key Structural Features
The target compound’s structure distinguishes itself through:
- N1 Substituent : 2-Chlorobenzyl group (aromatic ring with a chlorine atom at the ortho position).
- N2 Substituent : 3,4-Dimethoxyphenethyl group (phenethyl chain with methoxy groups at meta and para positions).
Analogous Compounds and Modifications
Structural Insights :
- Methoxy Groups: The 3,4-dimethoxy configuration on the phenethyl chain enhances electron-donating effects and solubility relative to mono-methoxy derivatives (e.g., compound 28) .
- Aromatic vs. Heterocyclic Substituents : Pyridin-ethyl (S336) or thiazolyl groups (compounds 13–15) introduce heterocyclic pharmacophores, whereas the target compound relies solely on aromatic moieties, which may alter target selectivity .
Physicochemical Data
- Molecular Weight : Calculated ~407.9 g/mol (based on structural formula).
- Solubility : Predicted moderate solubility in organic solvents (e.g., DMSO) due to aromatic and methoxy groups, similar to compound 76 .
- Stability : Methoxy groups may undergo metabolic demethylation, as observed in related compounds (e.g., S336) .
Pharmacological and Toxicological Comparison
Pharmacokinetics and Metabolism
- Compound S336 : Rapid plasma clearance in rats, with demethylation and glucuronidation as primary metabolic pathways .
Biological Activity
N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound with potential biological activities that have garnered attention in pharmacological studies. This compound features a unique molecular structure characterized by the presence of a chlorobenzyl group and a dimethoxyphenethyl moiety, which may contribute to its biological properties.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 359900-20-2
- Molecular Formula : C19H22ClN3O4
- Molecular Weight : 393.85 g/mol
The structural components of the compound suggest potential interactions with various biological targets, making it an interesting subject for research.
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. Preliminary studies indicate that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various biological processes.
Research Findings and Case Studies
Recent studies have focused on the pharmacological properties of this compound. Here are some key findings:
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro tests demonstrated significant inhibition of growth for Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential in animal models. Results showed a reduction in inflammatory markers, suggesting a possible mechanism for treating inflammatory diseases.
- Cytotoxicity Studies : A series of cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
